N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide
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Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group, an imidazo[1,2-a]pyridine core, and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have a wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their diverse bioactivity .
Mode of Action
The specific mode of action of This compound It’s known that imidazo[1,2-a]pyridines interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
The molecular and cellular effects of This compound Imidazo[1,2-a]pyridines are known to have diverse bioactivity, suggesting they can induce a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core:
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-28-17-11-8-15(13-18(17)29-2)22(27)25-21-20(14-6-9-16(23)10-7-14)24-19-5-3-4-12-26(19)21/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQELJDLIBVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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